molecular formula C17H16O B13992455 Ethanone,1-(2,2-diphenylcyclopropyl)- CAS No. 27067-40-9

Ethanone,1-(2,2-diphenylcyclopropyl)-

Cat. No.: B13992455
CAS No.: 27067-40-9
M. Wt: 236.31 g/mol
InChI Key: YQXUUZFLWNYXGA-UHFFFAOYSA-N
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Description

Ethanone,1-(2,2-diphenylcyclopropyl)-: is an organic compound with the molecular formula C17H16O It is characterized by the presence of a cyclopropyl group substituted with two phenyl groups and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(2,2-diphenylcyclopropyl)- typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of diphenylcyclopropylcarbinol with an oxidizing agent to form the desired ethanone derivative. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of Ethanone,1-(2,2-diphenylcyclopropyl)- may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Ethanone,1-(2,2-diphenylcyclopropyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethanone,1-(2,2-diphenylcyclopropyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmacophore in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone,1-(2,2-diphenylcyclopropyl)- involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding properties of the compound. The phenyl groups can participate in π-π interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Uniqueness: Ethanone,1-(2,2-diphenylcyclopropyl)- is unique due to the combination of the cyclopropyl group with two phenyl groups and an ethanone moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .

Properties

CAS No.

27067-40-9

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

1-(2,2-diphenylcyclopropyl)ethanone

InChI

InChI=1S/C17H16O/c1-13(18)16-12-17(16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3

InChI Key

YQXUUZFLWNYXGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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